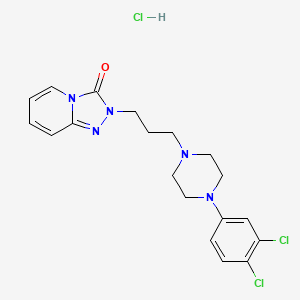![molecular formula C13H7Cl2N3O2 B577916 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid CAS No. 1337881-91-0](/img/structure/B577916.png)
2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridinecarboxylic acid, which is a type of aromatic compound with a pyridine ring . The “2,6-dichlorophenyl” indicates the presence of a phenyl ring with chlorine atoms at the 2 and 6 positions. The “3H-imidazo[4,5-c]pyridine-4-carboxylic acid” suggests an imidazole ring fused with the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like protodeboronation or Suzuki-Miyaura coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 4-Pyridinecarboxylic acid, 2,6-dichloro- have a molecular weight of 192.000 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study
Researchers have explored the synthesis of compounds related to 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid, examining their antibacterial and antifungal activities. For instance, Ladani et al. (2009) synthesized derivatives through multi-step reactions and tested their antimicrobial efficacy (Ladani et al., 2009).
Chemical and Electrochemical Analysis
The compound's derivatives have been evaluated for their effectiveness in preventing mild steel corrosion, highlighting their potential in materials science. Saady et al. (2021) conducted comprehensive studies, including electrochemical and surface analysis, to assess these derivatives' inhibition performance (Saady et al., 2021).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus, with research dedicated to understanding their structural and chemical properties. Du Hui-r (2014) detailed the synthesis process and studied reaction conditions and catalysts (Du Hui-r, 2014).
Anti-HIV Agents
These compounds have been studied for their potential in pharmaceutical applications, specifically as anti-HIV agents. Chimirri et al. (1994) synthesized novel thiazolo-imidazo pyridines, demonstrating reproducible in vitro anti-HIV activity (Chimirri et al., 1994).
Tuberculostatic Activity
Research has also been conducted on the tuberculostatic activity of imidazo pyridine derivatives. Bukowski (1984) synthesized various derivatives, including nitrile and thioamide, to assess their tuberculostatic activity, although they displayed low effectiveness (Bukowski, 1984).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
- Pyrido[2,3-d]pyrimidine interacts with specific molecular targets within cells. One notable example is the ephrin receptor (EPH) family of proteins that are often overexpressed in certain cancers . These receptors play crucial roles in cell signaling, cell migration, and tissue development.
Target of Action
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-6-2-1-3-7(15)9(6)12-17-8-4-5-16-11(13(19)20)10(8)18-12/h1-5H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDHXSRURNPFLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)


![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)




![9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B577851.png)


![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)
